molecular formula C23H24ClN3O2 B2363399 2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide CAS No. 1118799-34-0

2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B2363399
CAS No.: 1118799-34-0
M. Wt: 409.91
InChI Key: DDMBEAPZUDZNRC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and various amines for the formation of the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline analogs with different substituents.

Scientific Research Applications

2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide analogs with different substituents.
  • Quinoline derivatives with different functional groups at the 4-carboxamide position.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-29-21-11-5-3-9-17(21)20(27-12-6-7-13-27)15-25-23(28)18-14-22(24)26-19-10-4-2-8-16(18)19/h2-5,8-11,14,20H,6-7,12-13,15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMBEAPZUDZNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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